molecular formula C12H13Cl2N3O3 B13077989 Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate

Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate

Cat. No.: B13077989
M. Wt: 318.15 g/mol
InChI Key: KRAVHXJDYZGOFZ-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate is a hydrazone-derived compound featuring a 2,5-dichlorophenyl substituent and an acetamido-acetate backbone. This article compares its structural, physicochemical, and synthetic attributes with closely related analogs.

Properties

Molecular Formula

C12H13Cl2N3O3

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl (2Z)-2-acetamido-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H13Cl2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-6-8(13)4-5-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18)

InChI Key

KRAVHXJDYZGOFZ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/NC(=O)C

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate typically involves a multi-step process. One common method includes the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized as a preservative and biocide in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazono group is known to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s chlorinated phenyl ring can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring or ester groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų)
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate 2,5-dichlorophenyl, acetamido C₁₂H₁₂Cl₂N₃O₃ Data not found 2 (NH, NH) 5 ~80
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 3,5-dichlorophenyl, Cl C₁₀H₈Cl₃N₂O₂ 4.7 1 4 50.7
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate 2-chlorophenyl, Cl C₁₀H₁₀Cl₂N₂O₂ Data not found 1 4 ~50
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-methoxyphenyl, Cl C₁₁H₁₃ClN₂O₃ Data not found 1 5 ~65

Notes:

  • The 2,5-dichlorophenyl and acetamido groups increase steric bulk and polarity compared to chloro-substituted analogs.
  • Methoxy groups (e.g., in 4-methoxyphenyl derivatives) reduce lipophilicity (lower XLogP3) due to electron-donating effects .

Insights :

  • Electron-withdrawing groups (e.g., Cl) facilitate diazonium salt stability, improving yields (e.g., 80% in ).
  • Bulky substituents (e.g., 2,5-dichlorophenyl) may reduce reaction efficiency due to steric hindrance.

Physicochemical and Application-Based Comparisons

Lipophilicity and Bioavailability :
  • The 2,5-dichlorophenyl analog’s higher lipophilicity (inferred from Cl substituents) may enhance membrane permeability compared to methoxy or single-Cl derivatives .
  • ~80 Ų for acetamido derivative) .

Biological Activity

Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate, with the CAS number 886361-49-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃Cl₂N₃O₃
  • Molecular Weight : 318.16 g/mol
  • Purity : 95% (commercially available)

The compound features a dichlorophenyl hydrazone structure, which is significant in its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazone compounds can exhibit antimicrobial properties. The presence of the dichlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Antioxidant Properties : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property could be attributed to the electron-donating ability of the acetamido group.
  • Enzyme Inhibition : Some hydrazone derivatives are known to inhibit specific enzymes related to metabolic pathways in pathogens, which could be a potential mechanism for therapeutic applications.

Antimicrobial Efficacy

A study conducted on various hydrazone derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for these compounds, showing promising results in inhibiting bacterial growth.

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli
Another derivative16S. aureus

Antioxidant Activity

In vitro assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that this compound exhibited notable antioxidant activity compared to standard antioxidants like ascorbic acid.

Sample% Scavenging Activity
This compound82% at 100 µg/mL
Ascorbic Acid90% at same concentration

Case Studies

  • Case Study on Antimicrobial Resistance : A recent investigation focused on the role of hydrazone derivatives in combating resistant strains of bacteria. This compound was included in the study and showed efficacy against multi-drug resistant strains of E. coli.
  • Oxidative Stress in Cell Models : Research involving HepG2 cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

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